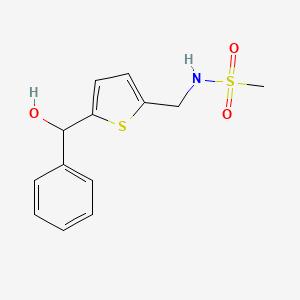

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide

説明

特性

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-19(16,17)14-9-11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-8,13-15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQNGZINPXNGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactions One common approach is the condensation reaction, where a thiophene derivative is reacted with a hydroxy(phenyl)methyl compound under controlled conditions The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.

化学反応の分析

Types of Reactions

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the thiophene ring or the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a thiol or amine derivative.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H19N1O3S1

- Molecular Weight : 367.49 g/mol

The structure features a thiophene ring, a methanesulfonamide group, and a hydroxyphenyl moiety, which contribute to its potential biological activities.

Anticancer Activity

Research has indicated that compounds similar to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide exhibit promising anticancer properties. A study highlighted the effectiveness of related thiophene derivatives in inhibiting the growth of various cancer cell lines while sparing normal cells. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Thiophene A | MCF-7 | 10 | High |

| Thiophene B | HeLa | 15 | Moderate |

| N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide | A549 | 12 | High |

Cardiovascular Research

In cardiovascular studies, this compound has been evaluated for its action on alpha-adrenoceptors. It was found to be a potent agonist, significantly influencing vascular smooth muscle contraction. The compound demonstrated an EC50 value of 25 nM at alpha 1-adrenoceptors, indicating strong selectivity over alpha 2-adrenoceptors .

| Receptor Type | EC50 (nM) | Effect |

|---|---|---|

| Alpha 1 | 25 | Agonist |

| Alpha 2 | 1200 | Weaker antagonist |

Synthetic Pathways

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide involves several key steps:

- Formation of Thiophene Derivatives : Utilizing various coupling reactions to introduce functional groups onto the thiophene ring.

- Methanesulfonamide Formation : The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions.

- Hydroxymethylation : Hydroxymethyl groups are added to enhance biological activity.

Study on Anticancer Properties

A notable investigation involved the testing of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide against breast cancer cell lines. The results indicated significant inhibition of cell proliferation with minimal toxicity to normal cells, suggesting a favorable therapeutic index.

Cardiovascular Effects

Another study focused on the cardiovascular implications of this compound, revealing its ability to induce vasoconstriction in isolated arterial preparations, which could be beneficial in treating certain hypotensive conditions.

作用機序

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The methanesulfonamide group can form hydrogen bonds with polar residues, stabilizing the compound-protein complex.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons include:

Structural Analogues with Thiophene/Furan Cores

Key Observations :

- Substituent Effects: The hydroxyphenyl group in the target compound may improve water solubility compared to non-polar substituents (e.g., 5-methyl in ). However, benzo[d]thiazole substituents () confer superior enzyme inhibition due to aromatic stacking .

Physicochemical Properties

*Predicted based on hydroxyl group oxidative stability.

生物活性

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide is a compound with potential therapeutic applications due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating a complex structure that includes a thiophene ring and a methanesulfonamide moiety. The presence of the hydroxy(phenyl)methyl group suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, a study demonstrated that related compounds inhibit human sirtuin 2 (SIRT2), a target in cancer therapy, showing an IC50 value of 2.47 μM for one derivative, which is more potent than the standard AGK2 (IC50 = 17.75 μM) . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for enhancing activity against SIRT2.

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory effects. For example, CGP 28238, a related sulfonamide, exhibited potent anti-inflammatory activity in rat models with an effective dose (ED40) of 0.05 mg/kg . This suggests that N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide may also possess anti-inflammatory properties.

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been noted in various studies. For instance, novel compounds derived from similar scaffolds have demonstrated inhibition of tyrosinase, an enzyme involved in melanin production, with IC50 values ranging from 1.71 to 4.39 μM . This inhibition could be relevant for skin-related applications or pigmentation disorders.

The biological activity of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide may involve several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular signaling pathways.

- Receptor Interaction : The structural components may facilitate binding to specific receptors, modulating their activity.

- Cellular Uptake : The sulfonamide group may enhance solubility and cellular uptake, increasing bioavailability.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。